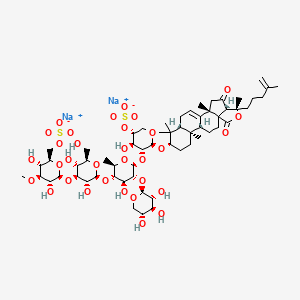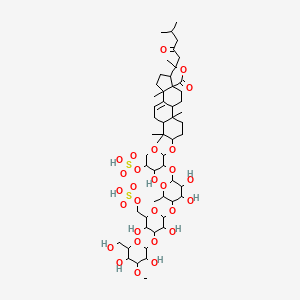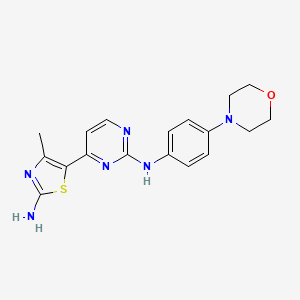
4-Méthyl-5-(2-(4-morpholinophénylamino)pyrimidin-4-yl)thiazol-2-amine
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . The anticancer effects of this compound were shown to emanate from cell death following mitotic failure and increased polyploidy as a consequence of cellular inhibition of aurora A and B kinases .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The InChI Code is1S/C18H20N6OS/c1-12-16(26-17(19)21-12)15-6-7-20-18(23-15)22-13-2-4-14(5-3-13)24-8-10-25-11-9-24/h2-7H,8-11H2,1H3,(H2,19,21)(H,20,22,23) . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 368.46 . The compound should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Applications De Recherche Scientifique
Propriétés chimiques
Ce composé, également connu sous son numéro CAS : 693228-63-6, a une masse molaire de 368,46 . Il s'agit d'une substance solide qui doit être stockée dans un endroit sombre, à - 20 °C et dans une atmosphère inerte .
Inhibition de la kinase Aurora
L'une des applications les plus importantes de ce composé est en tant qu'inhibiteur des kinases Aurora A et B . Ces kinases jouent un rôle crucial dans la division cellulaire, et leur inhibition peut entraîner la mort cellulaire après un échec mitotique et une polyploïdie accrue . Cela fait de ce composé un candidat potentiel pour le traitement du cancer .
Activité anticancéreuse
Le composé a montré des effets cytotoxiques puissants contre les lignées de cellules cancéreuses . Ses effets anticancéreux ont été montrés comme provenant de la mort cellulaire après un échec mitotique et une polyploïdie accrue en conséquence de l'inhibition cellulaire des kinases Aurora A et B . Une évaluation préliminaire in vivo a montré que le composé était biodisponible par voie orale et possédait une activité anticancéreuse .
Développement de médicaments
La structure et l'activité du composé en font un candidat précieux pour un développement pharmaceutique ultérieur. Sa puissance et sa sélectivité de l'inhibition de la kinase Aurora étaient corrélées à la présence d'un substituant en position para de l'aniline . Ces informations peuvent guider la conception de nouveaux médicaments avec une efficacité accrue et des effets secondaires réduits .
Recherche biologique
Compte tenu de ses effets importants sur la division et la croissance cellulaires, ce composé est un outil précieux en recherche biologique. Il peut être utilisé pour étudier les rôles des kinases Aurora dans divers processus biologiques et pour étudier les mécanismes de la division et de la croissance cellulaires .
Mécanisme D'action
Target of Action
The primary targets of 4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine are Aurora A and B kinases . These kinases play a crucial role in cell division, specifically in the processes of mitosis and meiosis .
Mode of Action
This compound interacts with its targets, Aurora A and B kinases, by inhibiting their activity . The inhibition of these kinases disrupts the normal process of cell division, leading to mitotic failure .
Biochemical Pathways
The inhibition of Aurora A and B kinases affects the mitotic spindle assembly, chromosome alignment, and cytokinesis, all of which are vital processes in cell division . This disruption leads to aberrant mitotic phenotypes and eventually results in cell death .
Result of Action
The result of the action of 4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine is cell death following mitotic failure and increased polyploidy as a consequence of cellular inhibition of Aurora A and B kinases . This makes the compound a potent cytotoxic agent against cancer cell lines .
Safety and Hazards
Propriétés
IUPAC Name |
4-methyl-5-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-12-16(26-17(19)21-12)15-6-7-20-18(23-15)22-13-2-4-14(5-3-13)24-8-10-25-11-9-24/h2-7H,8-11H2,1H3,(H2,19,21)(H,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSZYOIFQZPWEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Aurora kinases are enzymes that help dividing cells share their materials between two daughter cells. In many people with cancer Aurora kinase malfunctions and normal control of cell division is lost resulting in abnormal growth. CYC116 inhibits Aurora kinase may slow down the growth of cancer cells and lead to their death by apoptosis. | |
| Record name | CYC116 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05198 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
693228-63-6 | |
| Record name | CYC-116 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0693228636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYC-116 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAX4981K2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

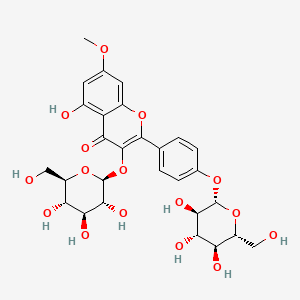
![2-morpholino-4H-pyrimido[2,1-a]isoquinolin-4-one](/img/structure/B1669304.png)
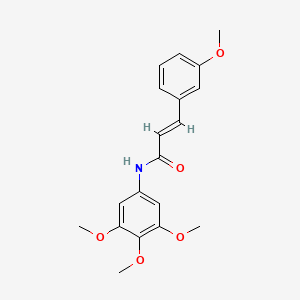
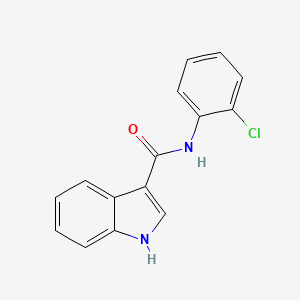
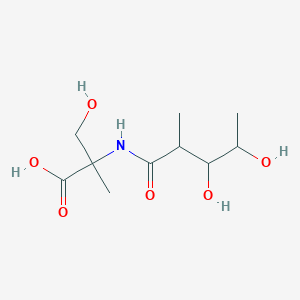
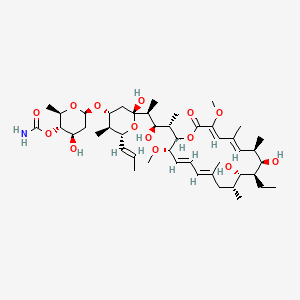
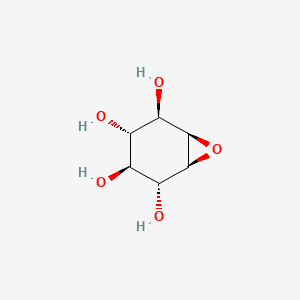
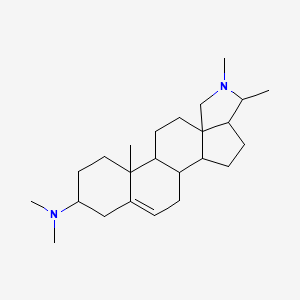

![4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide](/img/structure/B1669313.png)


